![molecular formula C13H16N2O2 B2636029 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid CAS No. 613656-94-3](/img/structure/B2636029.png)
3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
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Overview
Description
The compound “(2-Isopropyl-benzoimidazol-1-yl)-acetic acid hydrochloride” is a product for proteomics research . Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 .
Molecular Structure Analysis
The molecular formula of “(2-Isopropyl-benzoimidazol-1-yl)-acetic acid hydrochloride” is C12H15ClN2O2 . For a more detailed structure analysis, you may need to refer to a chemistry database or literature.Scientific Research Applications
Novel Synthesis Methods
- The compound has been used as a starting material in the synthesis of benzimidazole-fused 1,4-diazepine-5-ones through a one-pot reaction involving amines and alkyl isocyanides via Ugi 4-center-3-component condensation, yielding novel compounds in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
Antimicrobial Applications
- Benzimidazole derivatives have shown antimicrobial activities, where novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides synthesized from this class have been evaluated against various bacteria and fungi, showing superior in vitro activities compared to standard drugs (Rajanarendar, Ramu, Reddy, & Shaik, 2008).
Fluorescence Applications
- Studies have developed rhenium tricarbonyl core complexes with benzimidazole, quinoline, and tryptophan derivatives, showcasing their potential in fluorescence applications. These complexes exhibit distinct coordination geometries and photophysical properties, making them suitable for imaging and sensing applications (Wei, Babich, Ouellette, & Zubieta, 2006).
Neuroprotective Agents
- Benzimidazole-spaced phosphono-alpha-amino acid derivatives have been synthesized and evaluated as competitive NMDA antagonists. Some compounds demonstrated potent and selective NMDA antagonistic activity, suggesting potential as neuroprotective agents (Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001).
Ligand Development for Metal Complexes
- Research has explored the synthesis and characterization of organometallic tin compounds derived from benzimidazole propionic acid, demonstrating its utility as a ligand for developing organometallic esters with potential applications in catalysis and material science (Camacho-Camacho et al., 2013).
Safety and Hazards
properties
IUPAC Name |
3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)13-14-10-5-3-4-6-11(10)15(13)8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFRQVUJZBVVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid |
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